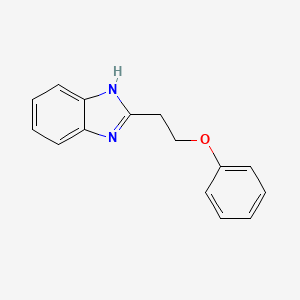

2-(2-phenoxyethyl)-1H-1,3-benzodiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-phenoxyethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)18-11-10-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHPJRVHNSHKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Phenoxyethyl 1h 1,3 Benzodiazole and Its Analogues

Established Synthetic Pathways for the 1H-1,3-Benzodiazole Scaffold

Traditional methods for synthesizing the benzimidazole (B57391) core often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. nih.gov These foundational techniques, while effective, have paved the way for the development of milder and more efficient approaches.

Cyclization Reactions in Compound Synthesis

A cornerstone of benzimidazole synthesis is the cyclization reaction between an o-phenylenediamine (B120857) and a suitable carbonyl-containing compound. The reaction of o-phenylenediamines with aldehydes, followed by an oxidative cyclization, is a common and effective strategy. rsc.org Various oxidizing agents, including nitrobenzene, sodium metabisulfite, and even air, can be employed to facilitate this transformation. scispace.com This method's adaptability allows for the synthesis of a wide range of 2-substituted benzimidazoles.

Another established cyclization approach involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, anhydrides, and acid halides. mdpi.com Typically, these reactions require high temperatures and the presence of a strong acid catalyst, like polyphosphoric acid or hydrochloric acid. sphinxsai.com The direct condensation of o-phenylenediamine with a carboxylic acid, for instance, is a classic method that, despite often requiring forcing conditions, remains a fundamental route to the benzimidazole scaffold. nih.gov

The Jacobsen cyclization, which utilizes potassium ferricyanide, offers a radical-based approach to benzothiazole (B30560) synthesis, a related heterocyclic system, and highlights the diversity of cyclization strategies in heterocyclic chemistry. researchgate.net While not directly for benzimidazoles, it illustrates the breadth of cyclization methodologies.

| Reactants | Conditions | Product | Key Features |

| o-Phenylenediamine, Aldehyde | Oxidizing agent (e.g., H2O2, air) | 2-Substituted Benzimidazole | One-pot synthesis, often with good yields. organic-chemistry.org |

| o-Phenylenediamine, Carboxylic Acid | High temperature, acid catalyst (e.g., PPA, HCl) | 2-Substituted Benzimidazole | Classic method, suitable for a range of carboxylic acids. nih.gov |

| o-Phenylenediamine, Carboxylic Acid Derivative | Varies (e.g., reflux) | 2-Substituted Benzimidazole | Utilizes more reactive starting materials. mdpi.com |

Approaches Involving Activated Carboxylic Acids and Coupling Reactions

To circumvent the often harsh conditions required for direct condensation with carboxylic acids, methods utilizing activated carboxylic acid derivatives and coupling agents have been developed. These approaches generally proceed under milder conditions and offer greater functional group tolerance.

One such strategy involves the use of coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). This reagent facilitates the one-pot synthesis of benzimidazoles from carboxylic acids and o-phenylenediamine under acid-free conditions. nih.gov The process involves the initial formation of an activated ester, which then readily reacts with the diamine, followed by cyclization. This method has been successfully applied to a wide range of carboxylic acids, including indole-carboxylic acids and N-protected alpha-amino acids, achieving high yields. nih.gov

Other carbodiimide-based coupling agents, such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are also employed, although their reactivity can be lower compared to HBTU. nih.gov The choice of coupling agent can be critical to the success of the reaction.

Modern Synthetic Strategies for 2-(2-Phenoxyethyl)-1H-1,3-benzodiazole Derivatives

Contemporary synthetic chemistry has increasingly focused on developing more efficient, environmentally friendly, and rapid methods for constructing heterocyclic scaffolds like benzimidazole. This has led to the widespread adoption of techniques such as microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciforum.net This technology has been extensively applied to the synthesis of benzimidazole derivatives. benthamdirect.commdpi.com

The synthesis of 2-aryl benzimidazoles, for example, can be achieved in minutes with high yields by reacting o-phenylenediamine with various aromatic carboxylic acids under microwave irradiation, using ethyl acetate (B1210297) as a catalyst. sciforum.net In some cases, the reactions can be performed under solvent-free conditions, further enhancing their green credentials. mdpi.com The use of catalysts like erbium(III) triflate [Er(OTf)3] in microwave-assisted syntheses has been shown to be highly effective, allowing for the rapid and selective formation of 1,2-disubstituted benzimidazoles. mdpi.com The significant reduction in reaction time, from hours to minutes, and the improvement in yields are key advantages of this methodology. mdpi.com

| Reactants | Catalyst/Conditions | Reaction Time | Yield |

| o-Phenylenediamine, Aromatic Carboxylic Acid | Ethyl acetate, Microwave | Minutes | High |

| N-phenyl-o-phenylenediamine, Benzaldehyde | 1% mol Er(OTf)3, Microwave, Solvent-free | 5-10 min | 86-99% mdpi.com |

| o-Phenylenediamine, Aromatic Aldehydes | [BMIM]HSO4 (ionic liquid), Microwave | Short | High mdpi.com |

Application of Green Chemistry Principles in Synthetic Optimization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemmethod.comchemmethod.com In the context of benzimidazole synthesis, this has led to the development of more environmentally benign protocols. mdpi.comijpdd.org

Key aspects of green chemistry in this field include the use of eco-friendly solvents like water or ionic liquids, or conducting reactions under solvent-free conditions. mdpi.com For instance, the synthesis of 2-substituted benzimidazoles has been successfully carried out in water without the need for any additional reagents or catalysts, offering significant environmental and economic benefits. sphinxsai.com

Derivatization and Structural Modification Studies of the 2-(2-Phenoxyethyl)-1H-1,3-benzodiazole Core

The 2-substituted benzimidazole scaffold is a versatile platform for further structural modification to explore structure-activity relationships and develop new compounds with desired properties. mdpi.comlongdom.org These modifications can involve substitutions on the benzene (B151609) ring of the benzimidazole core, on the nitrogen atoms of the imidazole (B134444) ring, or on the 2-substituent itself.

For instance, the introduction of hydroxyl groups onto the phenyl ring at the 2-position of a benzimidazole has been shown to impart radical scavenging properties in addition to UV-protective capabilities. mdpi.com The nature and position of substituents on the benzimidazole ring can significantly influence the biological activity of the molecule. For example, in a series of anti-inflammatory benzimidazoles, an electron-withdrawing nitro group at the 6-position was found to be more active than electron-donating groups. nih.gov

Furthermore, the nitrogen atoms of the benzimidazole ring can be alkylated or arylated to produce 1- or 1,2-disubstituted derivatives. The synthesis of 1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl derivatives has been reported, demonstrating the feasibility of introducing substituents at the N-1 position. google.com Such modifications can alter the physicochemical properties and biological activity of the parent compound. The versatility of the benzimidazole core allows for a wide range of derivatization strategies to be employed in the search for new and improved molecules. researchgate.net

Introduction of Bioisosteric Substituents

Bioisosterism is a fundamental strategy in drug design that involves the replacement of a functional group within a molecule with another group that has similar physical, chemical, and electronic properties. ctppc.orgdrughunter.com This molecular modification can lead to significant improvements in a compound's biological activity, metabolic stability, and safety profile. ctppc.org In the context of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole analogues, the phenoxyethyl moiety offers several opportunities for bioisosteric replacement to modulate the molecule's properties.

The phenolic group, in particular, is often a target for modification due to its potential for rapid metabolism and poor oral bioavailability. researchgate.net Bioisosteric replacement of the phenol (B47542) can fine-tune properties such as acidity (pKa), lipophilicity, and polarity. researchgate.net Furthermore, the ether linkage is another site for isosteric substitution. Classical bivalent isosteres for the oxygen atom include sulfur (-S-) and methylene (B1212753) (-CH₂-), which can influence the conformational flexibility and electronic characteristics of the side chain. acs.org

Detailed research findings on potential bioisosteric replacements for the phenoxy and ether moieties are presented below.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Phenol | Benzimidazolone | Mimics hydrogen bonding capabilities while potentially improving metabolic stability. researchgate.net |

| Phenol | Benzoxazolone | Acts as a structural analogue with altered electronic and pharmacokinetic profiles. researchgate.net |

| Phenol | Indole (B1671886) | Offers a different hydrogen bonding pattern and can participate in π-stacking interactions. researchgate.net |

| Phenol | Pyridone | Introduces a nitrogen atom, which can alter solubility, basicity, and receptor interactions. researchgate.net |

| Ether (-O-) | Thioether (-S-) | Increases lipophilicity with subtle geometric changes; the thioamide NH bond is more acidic and a better hydrogen bond donor compared to the amide equivalent. nih.gov |

| Ether (-O-) | Methylene (-CH₂-) | Removes the polar ether oxygen, which can impact hydrogen bonding and overall polarity. acs.org |

Hybridization with Diverse Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles, Indoles)

Molecular hybridization involves combining two or more pharmacophoric units into a single molecular entity to create a hybrid compound with potentially enhanced or synergistic biological activities. The benzimidazole nucleus is frequently hybridized with other heterocyclic systems like oxadiazoles, thiadiazoles, and indoles to generate novel chemical scaffolds. researchgate.netresearchgate.netresearchgate.net

Oxadiazole and Thiadiazole Hybrids

The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings are common partners for hybridization with benzimidazole. researchgate.netrsc.orgmdpi.com These five-membered heterocycles are valued for their metabolic stability and their ability to act as linkers or pharmacophores. researchgate.net A general synthetic approach to benzimidazole-oxadiazole/thiadiazole hybrids begins with a benzimidazole-containing carboxylic acid or its ester derivative. This starting material is typically converted to the corresponding acid hydrazide. The subsequent cyclization of the hydrazide intermediate yields the desired heterocyclic ring.

For instance, treatment of a benzimidazole hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield 2,5-disubstituted 1,3,4-oxadiazole derivatives. researchgate.netrsc.org Similarly, reacting the hydrazide with carbon disulfide in a basic medium leads to the formation of a dithiocarbazate salt, which upon cyclization, can yield a 1,3,4-thiadiazole-2-thione derivative. tandfonline.com

The table below summarizes synthetic pathways for creating these hybrid molecules.

| Hybrid System | Starting Material | Key Reagents | Resulting Hybrid |

| Benzimidazole-1,3,4-oxadiazole | 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide | Substituted Benzoic Acids, POCl₃ | 2-((5-(Aryl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazole |

| Benzimidazole-1,3,4-thiadiazole | 4-(1H-benz[d]imidazol-2-yl)benzohydrazide | Aryl isothiocyanate, H₂SO₄ | 2-(4-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)phenyl)-1H-benzo[d]imidazole tandfonline.com |

| Benzimidazole-1,3,4-thiadiazole | 2-(chloromethyl)-1H-benzo[d]imidazole | 5-amino-1,3,4-thiadiazole-2-thiol, KOH | 5-((1H-benzo[d]imidazol-2-yl)methylthio)-1,3,4-thiadiazol-2-amine nih.gov |

Indole Hybrids

The fusion of indole and benzimidazole moieties creates hybrid structures that have attracted significant interest due to their broad pharmacological potential. researchgate.netnih.govbohrium.com The synthesis of these hybrids is often achieved through the condensation of an appropriately substituted o-phenylenediamine with an indole-3-carboxaldehyde. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), under reflux conditions. semanticscholar.org This approach allows for the direct linkage of the indole C3-position to the benzimidazole C2-position.

The following table presents examples of synthesized indole-benzimidazole hybrids.

| Indole Reactant | Benzimidazole Reactant | Key Reagents/Conditions | Resulting Hybrid Structure |

| 5-Bromo-1H-indole-3-carbaldehyde | 4-Methylbenzene-1,2-diamine | p-Toluenesulfonic acid (PTSA), DMF, reflux | 2-(5-Bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole semanticscholar.org |

| 1H-indole-3-carbaldehyde | Benzene-1,2-diamine | PTSA, DMF, reflux | 2-(1H-indol-3-yl)-1H-benzo[d]imidazole semanticscholar.org |

These synthetic strategies provide a versatile platform for generating a diverse library of benzimidazole-based compounds with potential applications in drug discovery.

Spectroscopic and Advanced Analytical Characterization of 2 2 Phenoxyethyl 1h 1,3 Benzodiazole and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-substituted benzimidazole (B57391) derivatives. researchgate.net Through ¹H and ¹³C NMR, detailed information about the chemical environment of each proton and carbon atom in the molecule can be obtained, allowing for a complete assignment of the molecular structure. arabjchem.orgbeilstein-journals.org

In the ¹H NMR spectrum of a compound like 2-(2-phenoxyethyl)-1H-1,3-benzodiazole, distinct signals are expected for the aromatic protons of the benzimidazole and phenoxy groups, as well as the aliphatic protons of the ethyl bridge. The protons on the benzene (B151609) ring of the benzimidazole moiety typically appear as a complex multiplet in the aromatic region (approximately δ 7.10-7.80 ppm). rsc.org The N-H proton of the imidazole (B134444) ring usually presents as a broad singlet at a downfield chemical shift (often > δ 12.0 ppm), though its position and visibility can be influenced by the solvent and concentration. rsc.orgbeilstein-journals.org The protons of the phenoxy group also resonate in the aromatic region, typically between δ 6.90 and 7.40 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge would appear as distinct triplets in the aliphatic region, likely around δ 3.40 and δ 4.50 ppm, due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzimidazole ring typically resonate between δ 110 and δ 155 ppm. rsc.orgclockss.org The C2 carbon, to which the substituent is attached, is characteristically found at a lower field (around δ 151-155 ppm) compared to other carbons in the heterocyclic system. diva-portal.org The carbons of the phenoxy group and the ethyl linker would also show characteristic signals. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive assignments, establishing connectivity between protons and carbons throughout the molecule. diva-portal.orgugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(2-Phenoxyethyl)-1H-1,3-benzodiazole Predicted values are based on data for analogous 2-substituted benzimidazole structures. rsc.orgclockss.orgdiva-portal.orgugm.ac.id

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzimidazole H-4/H-7 | 7.50 - 7.80 (m) | 110.0 - 119.0 |

| Benzimidazole H-5/H-6 | 7.15 - 7.30 (m) | 121.0 - 124.0 |

| Benzimidazole C-2 | - | ~153.0 |

| Benzimidazole C-3a/C-7a | - | 134.0 - 144.0 |

| Benzimidazole N-H | >12.0 (br s) | - |

| Ethylene (B1197577) -CH₂- (adjacent to Benzimidazole) | ~3.40 (t) | ~29.0 |

| Ethylene -CH₂- (adjacent to Oxygen) | ~4.50 (t) | ~66.0 |

| Phenoxy H-2'/H-6' | ~6.95 (d) | ~114.0 |

| Phenoxy H-3'/H-5' | ~7.30 (t) | ~129.5 |

| Phenoxy H-4' | ~6.90 (t) | ~121.0 |

| Phenoxy C-1' | - | ~158.0 |

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analyses

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is fundamental for identifying the functional groups present in a molecule. researchgate.net For 2-(2-phenoxyethyl)-1H-1,3-benzodiazole, the IR spectrum provides a characteristic fingerprint based on the vibrational modes of its constituent bonds. mdpi.com

Key diagnostic absorption bands for the benzimidazole scaffold include:

N-H Stretching: A broad band typically observed in the range of 3100-3450 cm⁻¹, which can be indicative of intermolecular hydrogen bonding. rsc.orgnih.gov

C-H Aromatic Stretching: Sharp peaks appearing just above 3000 cm⁻¹. mdpi.com

C=N and C=C Stretching: Strong absorptions in the 1450-1630 cm⁻¹ region are characteristic of the conjugated system within the benzimidazole ring. researchgate.net

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are typically found in the 740-880 cm⁻¹ range and can provide information about the substitution pattern of the benzene ring. researchgate.net

The phenoxyethyl substituent introduces additional characteristic bands:

C-H Aliphatic Stretching: Absorptions for the methylene (-CH₂-) groups are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). orientjchem.org

C-O-C Asymmetric Stretching: A strong, prominent band for the ether linkage is typically observed in the 1200-1260 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for 2-Substituted Benzimidazoles Data compiled from studies on benzimidazole and its derivatives. mdpi.comnih.govresearchgate.netresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3450 | Medium-Broad |

| C-H Aromatic Stretch | 3010 - 3080 | Medium-Sharp |

| C-H Aliphatic Stretch | 2850 - 2960 | Medium |

| C=N Stretch | 1610 - 1630 | Medium-Strong |

| C=C Aromatic Ring Stretch | 1450 - 1590 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1260 | Strong |

| C-H Aromatic Out-of-Plane Bend | 740 - 770 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Compound Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through its fragmentation patterns. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.

For 2-(2-phenoxyethyl)-1H-1,3-benzodiazole (C₁₅H₁₄N₂O), the protonated molecular ion [M+H]⁺ would be observed in techniques like Electrospray Ionization (ESI). HRMS would confirm its elemental composition by providing a precise mass-to-charge ratio (m/z).

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) can provide valuable structural information. Characteristic fragmentation pathways for 2-substituted benzimidazoles often involve the cleavage of the substituent side chain. researchgate.net For the title compound, likely fragmentation pathways would include:

Cleavage of the C-C bond in the ethyl linker, leading to the formation of a stable benzimidazolyl-methyl cation or a phenoxy-ethyl fragment.

Cleavage of the ether C-O bond, resulting in a phenoxy radical and a corresponding cation.

A key fragmentation pathway often involves the formation of the protonated benzimidazole core or the 2-methylbenzimidazolium ion after rearrangement. nih.gov

Sequential loss of neutral molecules like HCN from the benzimidazole ring itself is a characteristic fragmentation pathway for this heterocyclic system. researchgate.net

Table 3: Predicted Key Ions in the Mass Spectrum of 2-(2-Phenoxyethyl)-1H-1,3-benzodiazole

| Ion | Proposed Structure / Origin | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 239.12 |

| [C₈H₇N₂]⁺ | Benzimidazolyl-methyl cation | 131.06 |

| [C₇H₅N₂]⁺ | Benzimidazolium cation | 117.05 |

| [C₆H₅O]⁺ | Phenoxy cation | 93.03 |

Integration of Spectroscopic Data with Computational Predictions

The integration of experimental spectroscopic data with theoretical predictions from computational chemistry provides a powerful synergy for structural characterization. researchgate.net Density Functional Theory (DFT) has become a standard method for predicting molecular structures, vibrational frequencies, and NMR chemical shifts with a high degree of accuracy. mdpi.comacs.orgnih.gov

By optimizing the geometry of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole using a suitable basis set (e.g., B3LYP/6-311++G(d,p)), a theoretical model of the molecule's most stable conformation can be obtained. mdpi.com From this optimized structure, various spectroscopic properties can be calculated:

Vibrational Frequencies: Theoretical IR and Raman spectra can be computed. researchgate.netnih.gov While calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement, aiding in the assignment of complex vibrational modes observed in experimental FTIR spectra. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these theoretical shifts with experimental data serves as a robust method for verifying structural assignments, especially for complex molecules with many overlapping signals. beilstein-journals.org

Electronic Properties: Calculations can also predict electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can be correlated with UV-Vis absorption spectra and provide insights into the molecule's reactivity. mdpi.comsru.ac.ir

This combined experimental and computational approach allows for a more confident and detailed structural elucidation than either method could provide alone, ensuring the accurate characterization of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole and its derivatives. researchgate.netnih.gov

Molecular Mechanisms of Action and Target Interactions of 2 2 Phenoxyethyl 1h 1,3 Benzodiazole Analogues

Elucidation of Specific Molecular Targets and Binding Events

Research into benzimidazole (B57391) analogues has identified numerous specific molecular targets, spanning receptors, enzymes, and other proteins crucial to cellular function. A significant area of investigation has been their interaction with G protein-coupled receptors (GPCRs). For instance, certain 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have been found to possess a selective affinity for the 5-HT4 serotonin (B10506) receptor. researchgate.net Other studies have developed novel benzimidazole derivatives that act as potent and selective agonists for the cannabinoid 2 (CB2) receptor, with high selectivity over the CB1 receptor. researchgate.net

Beyond receptors, benzimidazole-based compounds interact with a wide range of enzymes. They are recognized as a common scaffold for kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt kinase. nih.govnih.govscirp.org Other enzymatic targets include Topoisomerase II (Topo II), acetylcholinesterase (AChE), urease, and Werner syndrome ATP-dependent helicase (WRN ATPase). nih.govresearchgate.netnih.govpromega.com The binding events often involve the benzimidazole nucleus acting as a hinge-binding motif or as a central scaffold for positioning substituents to interact with specific pockets in the target protein. nih.gov

Furthermore, these compounds have been shown to bind to key proteins involved in apoptosis and cell survival, such as the B-cell lymphoma 2 (Bcl-2) protein. researchgate.net In the context of infectious diseases, benzimidazoles can target enzymes essential for pathogen survival, like the mycolic acid synthase in M. tuberculosis. nih.gov Molecular docking studies have helped to elucidate these binding events, showing interactions such as hydrogen bonding between the nitrogen atoms of the imidazole (B134444) moiety and key residues in the active sites of target proteins. nih.gov

Receptor Binding Studies and Affinity Determinations

Quantitative binding studies have been instrumental in characterizing the interaction of benzimidazole analogues with their receptor targets. These studies determine key parameters like the inhibition constant (Kᵢ), which reflects the binding affinity of a compound for a receptor.

For example, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides was evaluated for affinity towards serotonin receptors. researchgate.net Derivatives with an ethyl or cyclopropyl (B3062369) group at the 3-position of the benzimidazole ring displayed moderate to high affinity for the 5-HT₄ receptor, with Kᵢ values ranging from 6.7 to 75.4 nM. researchgate.net These compounds also showed good selectivity over 5-HT₃ and D₂ receptors. researchgate.net Functional assays further characterized some of these high-affinity binders as having moderate antagonist activity, with pKₑ values between 6.19 and 7.73. researchgate.net

In another area, novel benzimidazole derivatives were developed as selective CB2 receptor agonists. researchgate.net These compounds demonstrated impressive binding affinities, with Kᵢ values as low as 1 nM for the CB2 receptor, while also showing excellent selectivity (over 1000-fold) against the CB1 receptor. researchgate.net

The data from these studies are crucial for establishing structure-affinity relationships (SAR), which guide the rational design of more potent and selective ligands.

| Compound Class | Target Receptor | Affinity (Kᵢ) | Activity (pKₑ) | Selectivity |

|---|---|---|---|---|

| 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides | 5-HT₄ | 6.7 - 75.4 nM | 6.19 - 7.73 (Antagonist) | Selective over 5-HT₃ and D₂ |

| Novel Benzimidazole Derivatives | CB2 | Up to 1 nM | Partial to Full Agonist | >1000-fold over CB1 |

Enzymatic Inhibition and Activation Pathways

The benzimidazole scaffold is prevalent in the design of enzyme inhibitors targeting a multitude of pathways. rsc.org Many benzimidazole derivatives function as ATP-competitive kinase inhibitors, interfering with cellular signaling pathways critical for cell proliferation and survival. nih.gov

Multi-target benzimidazole-triazole hybrids have been synthesized and shown to inhibit EGFR, VEGFR-2, and Topo II. nih.gov One particularly potent compound demonstrated an IC₅₀ value of 0.086 µM against EGFR and 2.52 µM against Topo II. nih.gov Other research has focused on developing selective inhibitors for protein kinase Akt, a key node in cell survival pathways. scirp.org Additionally, benzimidazole derivatives have been identified with potent inhibitory activity against acetylcholinesterase (AChE), an enzyme central to cholinergic neurotransmission. nih.gov The most active compounds in one study exhibited IC₅₀ values as low as 29.5 nM and a Kᵢ of 24.8 nM, acting via a mixed inhibition mechanism. nih.gov

In the field of infectious diseases, benzimidazole derivatives have shown significant urease inhibitory activity, which is a therapeutic target for infections like H. pylori. researchgate.net Some synthesized compounds exhibited IC₅₀ values ranging from 3.06 to 20.82 µM, surpassing the potency of standard inhibitors. researchgate.net Another key target is the WRN ATPase, essential for DNA repair in certain cancers, where a benzimidazole analog was identified that reduced the IC₅₀ for WRN ATPase inhibition to just 5 nM. promega.com Furthermore, some analogues are believed to inhibit hexokinase II (HKII), a critical enzyme in the glycolytic pathway that is often upregulated in cancer cells. iiarjournals.org

| Enzyme Target | Compound Class | Inhibitory Potency (IC₅₀ / Kᵢ) | Mechanism |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzimidazole-triazoles | IC₅₀: 29.5 nM; Kᵢ: 24.8 nM | Mixed Inhibition |

| Urease | Benzimidazole derivatives | IC₅₀: 3.06 - 20.82 µM | Competitive / Mixed Inhibition |

| Epidermal Growth Factor Receptor (EGFR) | Benzimidazole-triazole hybrids | IC₅₀: 0.086 µM | Kinase Inhibition |

| Topoisomerase II (Topo II) | Benzimidazole-triazole hybrids | IC₅₀: 2.52 µM | Enzyme Inhibition |

| WRN ATPase | Benzimidazole analog | IC₅₀: 5 nM | ATPase Inhibition |

Investigations into Cellular and Subcellular Modulations

The interactions of benzimidazole analogues at the molecular level translate into significant modulations of cellular and subcellular processes. These effects are the functional consequence of engaging with specific receptors or inhibiting key enzymes.

In neuropharmacology, the diazepine-benzimidazole derivative DAB-19 has been shown to modulate glutamatergic neurotransmission in rat brain slices. mdpi.com It was found to suppress evoked glutamatergic transmission while paradoxically enhancing spontaneous neurotransmission, indicating a complex dual mechanism of action. mdpi.com

In oncology, the cellular effects are often profound. Benzimidazole derivatives have been shown to induce apoptosis and cause cell cycle arrest. researchgate.net For example, treatment of MCF-7 breast cancer cells with certain benzimidazole derivatives resulted in a significant downregulation of the anti-apoptotic BCL-2 gene. researchgate.net The inhibition of enzymes like hexokinase II and the downregulation of glucose transporters by compounds such as fenbendazole (B1672488) can impair energy metabolism, effectively leading to cancer cell starvation. iiarjournals.org The cytotoxic effects of various benzimidazole analogues have been demonstrated across a range of cancer cell lines, including HepG-2, HCT-116, MCF-7, and HeLa, highlighting their potential as anticancer agents. researchgate.netnih.gov These cellular outcomes underscore the therapeutic potential of targeting the molecular pathways modulated by this versatile class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 2 Phenoxyethyl 1h 1,3 Benzodiazole Derivatives

Impact of Substituent Nature and Positional Isomerism on Biological Activity

The biological activity of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole derivatives is profoundly influenced by the nature and position of substituents on both the benzimidazole (B57391) and the phenoxy rings. Research into analogous structures, such as 2-(2-phenalkyl)-1H-benzo[d]imidazoles, provides valuable insights into these relationships, particularly concerning antitubercular activity. nih.gov

Substituents on the Benzimidazole Ring:

The substitution pattern on the benzimidazole core is a critical determinant of biological activity. Studies on related series have shown that the introduction of small lipophilic groups at the 5- and 6-positions of the benzimidazole ring can significantly enhance potency. For instance, in a series of 2-(2-phenalkyl)-1H-benzo[d]imidazoles, derivatives bearing methyl groups at the 5,6-positions exhibited high tuberculostatic activity against Mycobacterium tuberculosis strains. nih.gov Specifically, the 5,6-dimethyl substitution appears to be optimal for this class of compounds. This suggests that these positions are involved in crucial hydrophobic interactions within the target's binding site.

Substituents on the Phenoxy Ring:

The electronic properties and placement of substituents on the terminal phenoxy ring also play a pivotal role. The introduction of electron-withdrawing groups, such as halogens, can modulate the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. In the analogous 2-(2-phenalkyl) series, a 3,5-dichloro substitution on the phenyl ring of the phenethyl moiety resulted in a compound with high and selective activity against M. tuberculosis. nih.gov This indicates that specific halogenation patterns can lead to enhanced biological effects. The position of these substituents is equally important; positional isomerism can lead to significant variations in activity due to steric hindrance or altered electronic properties that affect binding affinity. mdpi.com

The following table summarizes the antitubercular activity of some 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives, which serve as close analogs to the phenoxyethyl series.

| Compound ID | Benzimidazole Substituent (R1, R2) | Phenyl Substituent (R3) | MIC (µg/mL) against M. tuberculosis H37Rv |

| 1 | H, H | H | >125 |

| 2g | 5-CH₃, 6-CH₃ | H | 6.2 |

| 2h | 5-CH₃, 6-CH₃ | 4-Cl | 6.2 |

| 2i | 5-CH₃, 6-CH₃ | 3,5-Cl₂ | 1.6 |

| 3a | H, H | 4-Cl | >125 |

| Data sourced from studies on analogous 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives. nih.gov |

This data illustrates that unsubstituted compounds show weak activity, while the combined effect of 5,6-dimethyl substitution on the benzimidazole ring and di-chloro substitution on the terminal phenyl ring leads to the most potent compound in this analogous series. nih.gov

Analysis of Stereochemical Influences on Activity Profiles

While specific research on the stereochemical influences for 2-(2-phenoxyethyl)-1H-1,3-benzodiazole derivatives is limited, the introduction of chiral centers can lead to enantiomers with distinct biological activities and pharmacokinetic profiles. Chirality can be introduced in this scaffold through several means, such as substitution on the ethyl linker connecting the phenoxy and benzimidazole moieties.

The differential activity between enantiomers is a well-established principle in pharmacology, arising from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit more precisely into a binding site, leading to higher affinity and efficacy, while the other may bind less effectively or even interact with a different target, potentially causing off-target effects. For benzimidazole derivatives in general, it has been noted that specific stereoisomers can be more potent than their racemic forms. Although detailed studies on the 2-(2-phenoxyethyl) series are not extensively available, it is a critical area for future investigation to optimize therapeutic potential and minimize potential side effects associated with inactive or less active isomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, various QSAR studies have been conducted to identify the key physicochemical, electronic, and steric descriptors that govern their therapeutic actions. nih.govbiointerfaceresearch.comlongdom.orgijpsr.comnih.gov

While a specific QSAR model for 2-(2-phenoxyethyl)-1H-1,3-benzodiazole derivatives is not prominently featured in the literature, models developed for broader classes of 2-substituted benzimidazoles can provide valuable predictive insights. These studies often employ methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) analysis. ijpsr.com

Key descriptors frequently found to be significant in QSAR models for benzimidazoles include:

Electronic Descriptors: Parameters such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) are often correlated with activity, indicating the importance of electronic interactions in the mechanism of action.

Thermodynamic and Spatial Descriptors: Molecular weight, molar refractivity, and various topological indices often play a role, highlighting the influence of size, shape, and polarizability on receptor binding.

Structural Descriptors: The presence or absence of specific functional groups (e.g., hydrogen bond donors/acceptors) is crucial for interaction with biological targets.

For example, a 2D-QSAR study on a series of antitubercular benzimidazole derivatives identified descriptors such as SsOHcount (number of single-bonded oxygen atoms), Ipc Average (average information content), and chi6chain (a molecular connectivity index) as being directly proportional to the biological activity. ijpsr.com Such models can guide the rational design of new, more potent 2-(2-phenoxyethyl)-1H-1,3-benzodiazole derivatives by predicting their activity before synthesis.

Correlation of Structural Modifications with Modulated Bioactivity

The systematic modification of the 2-(2-phenoxyethyl)-1H-1,3-benzodiazole structure allows for the fine-tuning of its biological activity. The correlation between these modifications and the resulting bioactivity provides a roadmap for optimizing lead compounds.

Modifications of the Ethyl Linker: The two-carbon ethyl linker between the benzimidazole ring and the phenoxy group is a key structural element. Altering its length, flexibility, or replacing it with other functionalities can significantly impact activity. For instance, replacing the ether oxygen with a sulfur atom (thioether) or removing it entirely (as in the phenalkyl analogues) would alter the geometry and electronic properties of the side chain, likely leading to different binding affinities and biological profiles. nih.gov

Modifications on the Benzimidazole Nucleus: As established in SAR studies, substitutions at the C5 and C6 positions of the benzimidazole ring are particularly effective in modulating activity. nih.govnih.gov

Electron-donating groups: Groups like methyl (CH₃) have been shown to enhance antitubercular activity in analogous series, likely by increasing lipophilicity and improving cell membrane penetration or hydrophobic interactions at the target site. nih.gov

Electron-withdrawing groups: Halogens (e.g., Cl, F) or nitro (NO₂) groups can increase the acidity of the benzimidazole N-H, potentially enhancing hydrogen bonding capabilities with the target receptor. The introduction of a chloro or bomo atom at the 6-position has been shown to increase potency in some benzimidazole series.

The following table demonstrates how structural modifications on the benzimidazole ring correlate with changes in antimicrobial activity for a general set of 2-substituted benzimidazoles.

| Base Structure | Position of Modification | Substituent | Observed Change in Bioactivity |

| 2-Substituted Benzimidazole | C5/C6 | Halogen (Cl, Br) | Often increases antibacterial/antifungal activity. nih.gov |

| 2-Substituted Benzimidazole | C5/C6 | Nitro (NO₂) | Can enhance activity, particularly radiosensitizing effects. nih.gov |

| 2-Substituted Benzimidazole | C2 Side Chain | Phenyl -> Dichlorophenyl | Significant increase in antitubercular activity in analogs. nih.gov |

| 2-Substituted Benzimidazole | N1 | Alkyl/Benzyl groups | Can modulate activity depending on the target; often impacts pharmacokinetic properties. nih.gov |

These correlations underscore the importance of a multi-pronged approach to modification, considering the electronic, steric, and hydrophobic properties of substituents on all parts of the 2-(2-phenoxyethyl)-1H-1,3-benzodiazole scaffold to achieve desired biological outcomes.

Applications in Materials Science and Supramolecular Chemistry Involving 2 2 Phenoxyethyl 1h 1,3 Benzodiazole and Its Scaffolds

Integration into Advanced Functional Materials

The benzimidazole (B57391) core is a privileged structure in the design of organic materials due to its inherent thermal stability, electron-transporting capabilities, and tunable photophysical properties. alfa-chemistry.com These characteristics make it a sought-after component for a range of optoelectronic applications.

Components for Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives are widely recognized for their utility in organic light-emitting diodes (OLEDs), where they can function as electron transporters, host materials, or even emitters. alfa-chemistry.com The electron-deficient nature of the imidazole (B134444) ring facilitates efficient electron injection and transport, a crucial factor for achieving high-performance OLEDs. nih.gov The rigid and planar structure of the benzimidazole core contributes to good thermal stability, which is essential for the longevity of electronic devices. alfa-chemistry.com

While direct studies on 2-(2-phenoxyethyl)-1H-1,3-benzodiazole in OLEDs are not extensively documented, the broader family of benzimidazole derivatives has shown significant promise. For instance, pyrene-benzimidazole hybrids have been synthesized and investigated as blue emitters for OLEDs. nih.gov In these designs, the benzimidazole moiety serves to enhance electron transport and induce steric hindrance to prevent aggregation-caused quenching, leading to purer blue electroluminescence. nih.gov Similarly, phenanthroimidazole-based molecules have been developed as host materials for highly efficient phosphorescent OLEDs, exhibiting high triplet energy levels and bipolar charge transport abilities. rsc.org

The 2-(2-phenoxyethyl) group in the target compound could further influence its performance in OLEDs by:

Improving Solubility: The flexible phenoxyethyl chain can enhance the solubility of the molecule in organic solvents, facilitating device fabrication through solution-processing techniques.

Tuning Morphology: The substituent can influence the solid-state packing of the molecules, potentially leading to the formation of amorphous films that are beneficial for uniform charge transport and preventing crystallization-related device failure. nih.gov

These attributes suggest that 2-(2-phenoxyethyl)-1H-1,3-benzodiazole could be a valuable scaffold for developing new generations of materials for OLED applications, particularly as host materials or electron transporters.

Development of Chemosensors

The benzimidazole framework is a popular platform for the design of fluorescent chemosensors due to its ability to engage in various non-covalent interactions and its responsive photophysical properties. nih.gov Derivatives of 2-(2'-hydroxyphenyl)benzimidazole, for instance, are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that leads to a large Stokes shift and dual emission, making them suitable for ratiometric sensing. nih.govnih.gov

Benzimidazole-based sensors have been developed for the detection of a variety of analytes, including:

Metal Ions: A benzimidazole-based dipodal receptor has been shown to selectively recognize Cu²⁺ ions in aqueous media. elsevierpure.com

Anions: A BODIPY derivative functionalized with a benzimidazole unit has been synthesized for the colorimetric sensing of the hydrogen sulfate (B86663) anion. mdpi.com

Neutral Molecules: An amino-substituted 2-(2'-hydroxyphenyl)benzimidazole has been utilized for the fluorescent detection of phosgene. nih.gov

Reactive Species: An ESIPT-based benzimidazole platform has been developed for the two-photon imaging of peroxynitrite (ONOO⁻) in biological systems. nih.govrsc.org

The 2-(2-phenoxyethyl)-1H-1,3-benzodiazole scaffold, with its potential for modification, could be adapted for chemosensing applications. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, while the phenoxy group could be functionalized to introduce specific recognition moieties for other target analytes.

Table 1: Examples of Benzimidazole-Based Chemosensors

| Sensor Scaffold | Analyte | Sensing Mechanism | Reference |

| 2-(2'-hydroxyphenyl)benzimidazole derivatives | Zn²⁺ | Enhanced fluorescence | researchgate.net |

| Amino-substituted 2-(2'-hydroxyphenyl)benzimidazole | Phosgene | Ratiometric fluorescence (ESIPT) | nih.gov |

| Benzimidazole-functionalized BODIPY | HSO₄⁻ | Colorimetric change | mdpi.com |

| Benzimidazole dipodal receptor | Cu²⁺ | Fluorescence quenching | elsevierpure.com |

| ESIPT-based benzimidazole platform | ONOO⁻ | Ratiometric two-photon fluorescence | nih.govrsc.org |

Design of Fluorescent and Phosphorescent Materials

The inherent photophysical properties of the benzimidazole ring system make it an excellent candidate for the development of both fluorescent and phosphorescent materials. The fluorescence of benzimidazole derivatives can be tuned by introducing various substituents onto the core structure. researchgate.netnih.gov For example, 2-(2'-hydroxyphenyl)benzimidazole and its derivatives are well-known for their strong fluorescence originating from an excited-state intramolecular proton transfer (ESIPT) tautomer. researchgate.net

In the realm of phosphorescence, benzimidazole-containing ligands have been used to create highly luminescent metal complexes. rsc.org For instance, cycloplatinated(II) complexes supported by (2-(1H-benzimidazole)-phenyl)diphosphine oxide ancillary ligands have been synthesized and shown to exhibit high phosphorescence quantum yields. rsc.org These complexes display structured monomeric emissions, and their bulky benzimidazole phosphine (B1218219) oxide ligands are thought to contribute to their potential application in efficient OLEDs. rsc.org Key characteristics of phosphorescent host materials include a wide energy bandgap, high triplet energy, and high ambipolar charge transport. ossila.com

The 2-(2-phenoxyethyl)-1H-1,3-benzodiazole scaffold could serve as a foundation for new fluorescent and phosphorescent materials. The phenoxyethyl group can be modified to include other chromophores or to tune the electronic properties of the benzimidazole core, thereby influencing the emission color and efficiency. Furthermore, the nitrogen atoms of the benzimidazole ring can coordinate with heavy metal ions to promote intersystem crossing and achieve strong phosphorescence.

Exploration in Semiconductor Applications

Benzimidazole derivatives have garnered attention as n-type organic semiconductors for use in organic field-effect transistors (OFETs). researchgate.net Their electron-deficient nature, arising from the imidazole ring, facilitates electron transport. The rigid, planar structure and the potential for strong π-π stacking interactions contribute to good charge carrier mobility. alfa-chemistry.com

By combining the electron-transporting benzimidazole moiety with a hole-transporting group, it is possible to create ambipolar semiconductor materials. alfa-chemistry.com The good solubility often associated with benzimidazole derivatives simplifies their processing and fabrication into thin films for electronic devices. alfa-chemistry.com Studies on naphthalene (B1677914) and perylene (B46583) bis-benzimidazole derivatives have demonstrated their potential in OFETs, showing respectable electron mobilities. jku.at

The 2-(2-phenoxyethyl)-1H-1,3-benzodiazole scaffold possesses the fundamental characteristics of a promising organic semiconductor. The phenoxyethyl substituent could enhance its processability from solution while potentially influencing the molecular packing in the solid state, which is a critical factor for efficient charge transport in OFETs.

Coordination Chemistry and Organometallic Applications

The benzimidazole moiety is an excellent ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs of electrons. This allows it to coordinate with a wide range of metal ions, leading to the formation of stable complexes with diverse geometries and applications.

Ligand Design for Catalytic Systems (e.g., Asymmetric Synthesis)

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. dicp.ac.cnnih.gov While the direct application of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole in asymmetric synthesis is yet to be extensively explored, the benzimidazole scaffold has been incorporated into ligands for various catalytic transformations.

For example, nickel complexes bearing 2-(1H-benzimidazol-2-yl)-phenoxy ligands have been synthesized and, upon activation with diethylaluminum chloride, have shown good activity for ethylene (B1197577) oligomerization. academie-sciences.fr This demonstrates the potential of benzimidazole-based ligands in transition metal catalysis.

In the field of asymmetric synthesis, the focus is often on creating a chiral environment around the metal center. This can be achieved by introducing chiral substituents to the ligand scaffold. The 2-(2-phenoxyethyl)-1H-1,3-benzodiazole offers several possibilities for transformation into a chiral ligand:

Introduction of a Chiral Center: A chiral center could be introduced into the phenoxyethyl side chain.

Atropisomeric Chirality: By introducing bulky substituents at appropriate positions on the benzimidazole or phenoxy rings, restricted rotation around a single bond could lead to stable atropisomers, which can be highly effective in inducing asymmetry. researchgate.net

Formation of Planar Chiral Scaffolds: The benzimidazole unit can be incorporated into larger, more rigid structures that possess planar chirality, similar to the design of planar-chiral oxazole-pyridine N,N-ligands. dicp.ac.cn

The development of such chiral benzimidazole-based ligands could lead to novel catalytic systems for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov

Table 2: Potential Applications of 2-(2-Phenoxyethyl)-1H-1,3-benzodiazole Scaffolds in Materials Science

| Application Area | Potential Role of the Scaffold | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Host material, electron transport layer | Electron-deficient benzimidazole core, solubility-enhancing phenoxyethyl group |

| Chemosensors | Fluorescent or colorimetric sensing platform | Lewis basic nitrogen atoms for ion binding, modifiable phenoxy group |

| Fluorescent/Phosphorescent Materials | Core fluorophore or ligand for phosphorescent metal complexes | Tunable electronic structure, coordinating nitrogen atoms |

| Organic Semiconductors | n-type or ambipolar semiconductor in OFETs | Rigid and planar benzimidazole core, processability from solution |

| Catalysis | Ligand for transition metal catalysts | Coordinating nitrogen atoms, potential for chiral modification |

Formation of Metal Complexes

The benzimidazole ring system is a well-established and versatile ligand in coordination chemistry, readily forming stable complexes with a wide range of transition metal ions. researchgate.netresearchgate.net The coordination typically occurs through the lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring. researchgate.net This interaction allows for the construction of diverse metal-organic architectures with potential applications in catalysis, materials science, and medicinal chemistry. researchgate.netresearchgate.netnih.gov

Derivatives of benzimidazole can act as monodentate ligands or, if substituted with additional donor groups, as bidentate or polydentate chelating agents. researchgate.net For instance, 2-(1H-benzimidazol-2-yl)-phenol derivatives act as bidentate ligands, coordinating with nickel to form complexes active in ethylene oligomerization. academie-sciences.fr Similarly, various Cu(II), Zn(II), Ni(II), and Ag(I) complexes containing bis-benzimidazole derivatives have been synthesized and evaluated for their potential as anti-cancer agents. researchgate.netnih.gov The formation of these complexes is often visually indicated by a color change and precipitation from the reaction mixture. academie-sciences.fr The resulting complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligands involved. researchgate.netacademie-sciences.fr

Based on these established principles, 2-(2-phenoxyethyl)-1H-1,3-benzodiazole is expected to coordinate with metal ions primarily through the nitrogen atoms of its benzimidazole core, functioning as a monodentate ligand. The phenoxyethyl substituent, while not typically involved in direct coordination, would influence the steric and electronic properties of the resulting metal complex, affecting its solubility and crystal packing.

| Metal Ion | Benzimidazole-based Ligand Example | Complex Geometry/Application | Reference |

|---|---|---|---|

| Nickel(II) | 2-(1H-benzimidazol-2-yl)-phenols | Distorted octahedral; Ethylene oligomerization catalyst | academie-sciences.fr |

| Zinc(II) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | Potential anti-cancer agent | researchgate.netnih.gov |

| Silver(I) | bis-benzimidazole derivatives | Potential anti-cancer agent | researchgate.netnih.gov |

| Zinc(II) | Various benzimidazole derivatives | Studied for cytotoxicity against cancer cell lines | nih.gov |

| Cadmium(II) | Various benzimidazole derivatives | Studied for antitumor and antimicrobial activity | mdpi.com |

Supramolecular Assembly and Molecular Recognition Phenomena

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The benzimidazole scaffold is an excellent building block for such assemblies due to its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.

Host-Guest Chemistry Principles

Host-guest chemistry involves the formation of unique complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. The benzimidazole core has been shown to act as an effective guest for various macrocyclic hosts. researchgate.netacs.org

A prominent example is the interaction between benzimidazole derivatives and cucurbit[n]urils (Q[n]s), a class of macrocyclic host molecules with a hydrophobic cavity and hydrophilic portals. nih.govrsc.org Studies using 1H NMR spectroscopy and X-ray crystallography have demonstrated that the hydrophobic benzimidazole unit can be encapsulated within the cavity of hosts like tetramethyl cucurbit academie-sciences.fruril (TMeQ academie-sciences.fr). researchgate.netnih.govresearchgate.net The primary driving forces for the formation of these host-guest inclusion complexes are hydrophobic effects and, in some cases, hydrogen bonding and ion-dipole interactions between the guest and the host's carbonyl portals. researchgate.netnih.gov Similarly, benzimidazolium-based ionic liquids have been shown to form inclusion complexes with β-cyclodextrin. acs.org

For 2-(2-phenoxyethyl)-1H-1,3-benzodiazole, the presence of both the benzimidazole and the phenoxyethyl groups provides two distinct hydrophobic regions that could interact favorably with the cavities of host molecules, potentially leading to stable 1:1 or 1:2 host-guest complexes. researchgate.net

| Host Molecule | Guest Molecule (Benzimidazole Derivative) | Binding Stoichiometry | Primary Driving Forces | Reference |

|---|---|---|---|---|

| Tetramethyl cucurbit academie-sciences.fruril (TMeQ academie-sciences.fr) | 2-heterocyclic substituted benzimidazoles | 1:1 | Enthalpy-driven; Hydrogen bonding, ion-dipole interactions | researchgate.netnih.govrsc.org |

| Cucurbit researchgate.neturil (CB7) | Benzimidazole derivatives | Not specified | Encapsulation of hydrophobic part; Interaction of amine groups with portals | researchgate.net |

| β-Cyclodextrin (β-CD) | Benzimidazolium based Ionic Liquids | Not specified | Inclusion complex formation | acs.org |

Self-Assembly and Self-Organization Paradigms

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The benzimidazole scaffold possesses the necessary functionalities to engage in these interactions. The N-H group can act as a hydrogen bond donor, while the imine nitrogen can act as an acceptor, leading to the formation of chains or networks. Furthermore, the planar aromatic rings are ideal for π-π stacking, which contributes significantly to the stability of the assembled structures.

Research has shown that binary mixtures of aminobenzimidazole derivatives and long-chain carboxylic acids can act as organogelators, self-assembling in various organic solvents to form complex networks of fibers, lamellae, or belts. researchgate.net The formation and morphology of these soft materials are governed by a combination of hydrogen bonding between the acid and the benzimidazole, and hydrophobic forces from the long alkyl chains. researchgate.net This demonstrates the power of the benzimidazole core in directing the formation of supramolecular structures. The 2-(2-phenoxyethyl)-1H-1,3-benzodiazole molecule could similarly self-assemble through a combination of N-H···N hydrogen bonding and cooperative π-π stacking of its benzimidazole and phenoxy rings.

Development of Supramolecular Polymers and Molecular Machines

Molecular machines are sophisticated molecules designed to perform mechanical-like movements in response to external stimuli such as light, heat, or chemical changes. acs.orgmanchester.ac.uk These machines are often based on interlocked architectures like rotaxanes and catenanes, or on molecules that can undergo significant conformational changes, such as azobenzenes. acs.orgresearchgate.net

While there are no specific reports of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole being used in such systems, the benzimidazole scaffold has the potential to be a valuable component. Its structural rigidity and defined interaction sites could be exploited in the design of molecular machinery. For example, a benzimidazole unit could be incorporated into the thread of a rotaxane, serving as a recognition station for the macrocycle. The bulky phenoxyethyl group could function as a "stopper" to prevent the dethreading of the macrocycle.

Furthermore, the integration of switchable molecular components into ordered materials like liquid crystals or metal-organic frameworks (MOFs) is a key strategy for amplifying molecular motion to the macroscopic level. acs.org The ability of benzimidazole derivatives to form metal complexes and engage in self-assembly suggests that the 2-(2-phenoxyethyl)-1H-1,3-benzodiazole scaffold could be integrated into such advanced, stimuli-responsive materials, forming the basis for future supramolecular polymers and machines.

Future Research Directions and Translational Potential in Basic Chemical and Biological Sciences

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of benzimidazole (B57391) derivatives is a well-established field, yet there remains a significant opportunity to develop more environmentally friendly and efficient methodologies. nih.gov Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, which may require harsh conditions or catalysts. nih.gov

Future research will likely focus on "green chemistry" approaches. This includes the use of eco-friendly catalysts, such as zinc oxide nanoparticles (ZnO NPs), which have been shown to facilitate the synthesis of 2-substituted-1H-benzimidazoles in ethanol (B145695) at moderate temperatures. mdpi.com Another promising avenue is the exploration of solvent-free reaction conditions, potentially utilizing microwave or infrared irradiation to drive the reaction, which can reduce waste and energy consumption. researchgate.net The development of one-pot synthesis protocols, where multiple reaction steps are combined without isolating intermediates, will also be a key area of investigation to improve efficiency and yield. researchgate.net Such sustainable pathways are crucial for the large-scale and cost-effective production of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole and its analogs for further study.

| Synthetic Strategy | Catalyst/Condition | Potential Advantages |

| Nanoparticle Catalysis | ZnO Nanoparticles | Eco-friendly, mild reaction conditions, high yield. mdpi.com |

| Solvent-Free Synthesis | Infrared Irradiation / Bentonite Clay | Reduced solvent waste, shorter reaction times, cost-effective. researchgate.net |

| One-Pot Reactions | Various (e.g., acid catalysts) | Increased efficiency, reduced purification steps. nih.gov |

| Flow Chemistry | Continuous flow reactors | Precise control over reaction parameters, improved safety and scalability. mdpi.com |

Advanced Computational Methodologies for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.govresearchgate.net For 2-(2-phenoxyethyl)-1H-1,3-benzodiazole, advanced computational methods can predict its physicochemical properties, biological activity, and potential for interaction with various targets.

Density Functional Theory (DFT) can be employed to analyze the molecular structure, electronic properties, and spectroscopic features of the compound. researchgate.netmdpi.com This provides insights into its reactivity and stability. Molecular docking studies are crucial for predicting the binding affinity and interaction patterns of the molecule with biological targets like enzymes or receptors. nih.gov This in silico approach helps in prioritizing derivatives for synthesis and biological testing, thereby saving time and resources. nih.govrsc.org Furthermore, ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be calculated to assess the drug-likeness of novel analogs early in the design phase. nih.gov These computational tools, including Quantitative Structure-Activity Relationship (QSAR) studies, will be pivotal in designing new derivatives of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole with enhanced potency and selectivity for specific applications. nih.gov

| Computational Method | Application in Research | Key Insights Gained |

| Density Functional Theory (DFT) | Structural and electronic property analysis. researchgate.net | Molecular geometry, HOMO-LUMO energy gap, reactivity descriptors. mdpi.com |

| Molecular Docking | Predicting binding modes with biological targets. nih.gov | Drug-receptor interactions, binding affinity scores. rsc.org |

| ADME/T Prediction | In silico assessment of pharmacokinetic properties. nih.gov | Bioavailability, toxicity profile, drug-likeness. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Studying intramolecular charge transfer and stability. nih.gov | Hyperconjugative interactions, molecular stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifying sites for electrophilic and nucleophilic attack. nih.gov | Reactivity sites, non-covalent interaction regions. nih.gov |

Development of High-Throughput Screening Techniques for Bioactivity Discovery

High-Throughput Screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. ctppc.org To uncover the full therapeutic potential of the 2-(2-phenoxyethyl)-1H-1,3-benzodiazole scaffold, the development of robust and efficient HTS assays is essential.

Future efforts will involve designing and optimizing assays to screen libraries of derivatives based on this core structure against a wide array of biological targets. ctppc.org These targets could include enzymes, receptors, or whole-cell systems relevant to various diseases. ctppc.org The use of automated liquid handling systems, robotic plate handlers, and sensitive detection methods (e.g., fluorescence, luminescence) allows for the screening of thousands of compounds per day. ctppc.orgnih.gov A promising technique is the use of SPOT-synthesized peptide arrays on cellulose (B213188) membranes, which can be adapted to systematically assess the activity of hundreds of compounds simultaneously. nih.govresearchgate.net The "hits" identified from HTS campaigns serve as starting points for lead optimization, where medicinal chemists will systematically modify the structure to improve its activity and pharmacokinetic properties. ctppc.org

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of chemical and biological sciences lies in interdisciplinary research, where expertise from different fields converges to solve complex problems. nmi.de The versatile nature of the benzimidazole scaffold, present in 2-(2-phenoxyethyl)-1H-1,3-benzodiazole, makes it an ideal candidate for such collaborative efforts.

In the realm of materials science , benzimidazole derivatives are being explored for their potential in creating novel functional materials. Their ability to coordinate with metal ions can be exploited to develop new catalysts or sensors. For instance, research has shown that benzimidazole-based compounds can be used to degrade toxic heavy metals, suggesting applications in environmental remediation. snu.edu.in

At the interface of chemistry and biology , the focus remains on drug discovery. By combining synthetic chemistry to create diverse molecular libraries with advanced biological assays, researchers can identify new therapeutic agents. nih.govnih.gov The structural similarity of benzimidazoles to naturally occurring purines allows them to interact with various biomolecules, making them privileged scaffolds in medicinal chemistry. nih.gov This interdisciplinary approach, integrating synthetic chemistry, computational modeling, molecular biology, and materials science, will be critical to fully realizing the translational potential of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole and its derivatives.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-phenoxyethyl)-1H-1,3-benzodiazole and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 1,2-phenylenediamine reacts with substituted phenoxyethyl aldehydes under acidic conditions (e.g., HCl in ethanol) to form the benzodiazole core. Microwave-assisted synthesis (e.g., 0.05% HCl in ethanol, 80°C, 10 min) can enhance reaction efficiency and yield compared to conventional heating . Characterization involves melting point analysis, FT-IR for functional groups (e.g., N-H stretching at ~3400 cm⁻¹), and NMR (¹H/¹³C) to confirm regiochemistry .

Q. How can researchers validate the structural purity of synthesized 2-(2-phenoxyethyl)-1H-1,3-benzodiazole derivatives?

- Methodological Answer : Combine elemental analysis (C, H, N) with spectroscopic techniques. For instance, ¹H NMR should show distinct signals for the phenoxyethyl chain (δ 4.2–4.5 ppm for CH₂-O) and benzodiazole aromatic protons (δ 7.2–8.3 ppm). Discrepancies in elemental analysis (>0.3% deviation) indicate impurities, necessitating recrystallization or column chromatography .

Q. What computational tools are recommended for preliminary binding studies of this compound?

- Methodological Answer : Use AutoDock4 or AutoDockTools4 for molecular docking. Prepare the ligand (2-(2-phenoxyethyl)-benzodiazole) and receptor (e.g., enzyme active sites) in PDBQT format. Apply Lamarckian genetic algorithms for flexible side-chain docking. Analyze binding energies (ΔG) and hydrogen-bonding interactions to prioritize derivatives for synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole derivatives?

- Methodological Answer : Screen solvents (e.g., ethanol vs. DMF), catalysts (e.g., p-toluenesulfonic acid), and temperatures. For microwave synthesis, optimize irradiation time (5–20 min) and power (100–300 W). Monitor reaction progress via TLC and compare yields using HPLC. Evidence shows ethanol with 0.05% HCl under microwaves achieves >85% yield for analogous benzimidazoles .

Q. How should researchers resolve contradictions between spectral data and expected structures?

- Methodological Answer : If NMR signals deviate from predicted patterns (e.g., unexpected splitting), perform 2D NMR (COSY, HSQC) to assign proton correlations. For example, NOESY can confirm spatial proximity between phenoxyethyl and benzodiazole protons. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isomeric byproducts .

Q. What strategies enable regioselective incorporation of triazole or thiazole moieties into this scaffold?

- Methodological Answer : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. For thiazole integration, react 2-aminothiazoles with brominated phenoxyethyl intermediates under Buchwald-Hartwig conditions. Regioselectivity is confirmed by single-crystal X-ray diffraction .

Q. How can thermal stability and degradation pathways of this compound be analyzed?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min). Identify decomposition temperatures and use DSC to detect phase transitions. Pair with GC-MS to identify volatile degradation products (e.g., phenoxy fragments) .

Q. What advanced docking methods account for receptor flexibility in binding studies?

- Methodological Answer : In AutoDock4, enable side-chain flexibility for key receptor residues (e.g., catalytic aspartates in enzymes). Use ensemble docking with multiple receptor conformations (e.g., from molecular dynamics simulations) to model induced-fit binding. Compare results with experimental IC₅₀ values to validate predictions .

Q. How can in vitro bioactivity assays be designed to evaluate antimicrobial potential?

- Methodological Answer : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%). For fungal targets, test against C. albicans using broth macrodilution. Correlate bioactivity with logP values to assess membrane permeability .

Q. What catalytic systems are effective for coupling reactions involving this benzodiazole scaffold?

Q. How to troubleshoot low yields in multi-step syntheses of substituted derivatives?

- Methodological Answer : Identify bottlenecks via intermediate isolation and characterization. For example, if the phenoxyethyl linker degrades during triazole formation, switch to milder conditions (e.g., room temperature, lower acid concentration). Use protecting groups (e.g., Boc for amines) to stabilize reactive sites .

Q. What analytical methods address solubility challenges in pharmacological assays?

- Methodological Answer : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For logP >3, prepare dimethyl sulfoxide (DMSO) stock solutions and dilute in assay buffers. Confirm compound stability via UV-Vis spectroscopy over 24 hours .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water 1:1). Collect diffraction data (λ = 1.5418 Å) and solve structures using SHELX. Analyze torsion angles to confirm the spatial arrangement of the phenoxyethyl chain relative to the benzodiazole core .

Q. What structure-activity relationship (SAR) insights guide rational design of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.